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molecular formula C5H4N4S2 B8810309 5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No. B8810309
M. Wt: 184.2 g/mol
InChI Key: CPJXYEPRMYVJJH-UHFFFAOYSA-N
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Patent
US07781581B2

Procedure details

5-Amino-3H-thiazolo[4,5-d]pyrimidin-2-thione (0.24 g, 1.3 mmol, 1.0 eq) was dissolved in 8 ml water containing 0.1 g NaOH (2.5 mmol, 2.5 eq). The resulting solution was heated to 80° C. A solution of sodium hypochlorite (NaClO) (4.4 ml, 10-13% solution, 5 eq) was added slowly to the above solution at about 80° C. and stirring was continued at 80-90° C. for 30 minutes. The solution was cooled down to about 70° C. and a concentrated HCl solution (0.3 ml, 37%, 2.3 eq.) was added, after which the resulting solution was heated to 80-90° C. for one hour. The reaction mixture was cooled down to room temperature and filtered through a pad of celite. The pH of the filtrate was adjusted to 5-5.5 using 10% NaOH solution. The resulting mixture was heated up to 60° C. for 1 hour, cooled to room temperature and stirred for at least two hours, filtered and washed with water and acetonitrile to afford 0.06 g (27%) of 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-one as a pale yellow solid. 1H NMR, HPLC and LCMS analyses of this product are identical to the product described in Step 3 of Example 1.
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][C:9](=S)[NH:8][C:6]=2[N:7]=1.[OH2:12].Cl[O-].[Na+].Cl>>[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][C:9](=[O:12])[NH:8][C:6]=2[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
NC=1N=CC2=C(N1)NC(S2)=S
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled down to about 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
after which the resulting solution was heated to 80-90° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated up to 60° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for at least two hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1N=CC2=C(N1)NC(S2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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